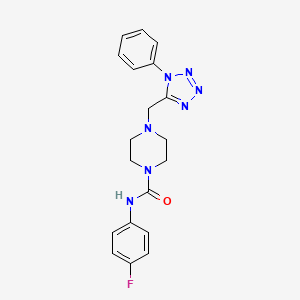

N-(4-fluorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Description

N-(4-fluorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic organic compound featuring a piperazine carboxamide backbone substituted with a 4-fluorophenyl group and a tetrazole-based moiety. The 4-fluorophenyl group may enhance lipophilicity and receptor-binding affinity, a common strategy in drug design to optimize pharmacokinetic properties .

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN7O/c20-15-6-8-16(9-7-15)21-19(28)26-12-10-25(11-13-26)14-18-22-23-24-27(18)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,21,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGHYSHOXLZAQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, also known by its CAS number 339105-28-1, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on various pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

| Property | Value |

|---|---|

| Molecular Weight | 324.36 g/mol |

| Purity | 90% |

| InChI Key | JRUNQXOQLKLECP-UHFFFAOYSA-N |

The biological activity of this compound is largely attributed to its structural components, particularly the piperazine and tetrazole moieties. These groups are known to interact with various biological targets, influencing neurotransmitter systems and potentially offering therapeutic benefits in conditions such as anxiety and depression.

Antifungal Activity

Recent studies have indicated that tetrazole derivatives exhibit significant antifungal properties. For instance, compounds similar to N-(4-fluorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine have demonstrated efficacy against fluconazole-resistant strains of Candida species, suggesting a promising avenue for treating resistant fungal infections .

Antibacterial Properties

In vitro evaluations have shown that related compounds possess strong antibacterial activities. Specifically, derivatives featuring a 4-fluorophenyl substitution have been reported to inhibit the growth of various bacterial strains effectively .

Neuropharmacological Effects

The compound's interaction with the serotonergic system suggests potential anxiolytic and antidepressant effects. Similar piperazine derivatives have been shown to modulate GABA receptors, leading to anxiolytic-like activities in animal models . This could position N-(4-fluorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine as a candidate for further research in mental health therapeutics.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following factors are significant:

- Piperazine Ring : Essential for binding to neurotransmitter receptors.

- Tetrazole Moiety : Contributes to antifungal and antibacterial properties.

- Fluorine Substitution : Enhances lipophilicity and receptor affinity.

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

- Antifungal Study : A derivative with a similar structure was tested against Candida albicans and exhibited an IC50 value indicating potent antifungal activity .

- Neuropharmacological Assessment : Research on piperazine derivatives showed promising results in reducing anxiety-like behaviors in rodent models, suggesting potential clinical applications in anxiety disorders .

Comparison with Similar Compounds

Heterocyclic Moieties

- Tetrazole vs. Thiadiazole/Quinazolinone: The target compound’s tetrazole group (1-phenyl-1H-tetrazol-5-yl) distinguishes it from thiadiazole-containing analogs (e.g., ) and quinazolinone derivatives (e.g., A25 ). Quinazolinones, however, may exhibit stronger π-π stacking interactions due to their planar aromatic systems .

Substitution Patterns

- 4-Fluorophenyl vs. Methoxyphenyl/Phenethyl : The 4-fluorophenyl group in the target compound enhances electronegativity and may influence receptor binding compared to the 4-methoxyphenyl group in (electron-donating) or the phenethyl group in (bulkier substituent).

Physicochemical Properties

- Molecular Weight and Lipophilicity: The target compound (MW 431.47) is heavier than its methoxyphenyl analog (MW 345.40 ) but lighter than quinazolinone derivatives (MW 488.91 ). Its calculated logP (estimated 3.5–4.0) suggests moderate lipophilicity, balancing membrane permeability and solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.